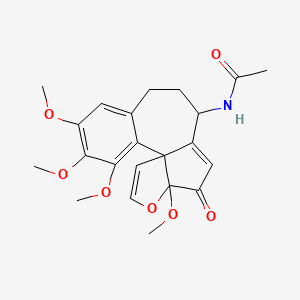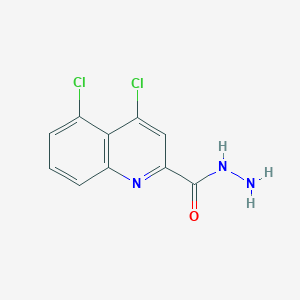
4,5-Dichloroquinoline-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloroquinoline-2-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the quinoline ring and a carbohydrazide group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloroquinoline-2-carbohydrazide typically involves the reaction of 4,5-dichloroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, leading to the formation of the carbohydrazide derivative through the elimination of ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloroquinoline-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinoline ring can be substituted by nucleophiles.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the initial synthesis of the compound.
Aldehydes and Ketones: React with the carbohydrazide group to form hydrazones and hydrazides.
Nucleophiles: Such as amines and thiols, can substitute the chlorine atoms in the quinoline ring.
Major Products Formed
Hydrazones and Hydrazides: Formed from the reaction of the carbohydrazide group with aldehydes and ketones.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4,5-Dichloroquinoline-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active compounds.
Antimicrobial Agents: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents.
Cancer Research: Some derivatives of quinoline have been investigated for their anticancer properties.
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,5-Dichloroquinoline-2-carbohydrazide is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The presence of the carbohydrazide group may enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative used as an intermediate in the synthesis of antimalarial drugs.
2-Chloroquinoline-3-carbaldehyde: A related compound with different substitution patterns and applications.
Uniqueness
4,5-Dichloroquinoline-2-carbohydrazide is unique due to the specific positioning of the chlorine atoms and the presence of the carbohydrazide group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
59522-09-7 |
|---|---|
Formule moléculaire |
C10H7Cl2N3O |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
4,5-dichloroquinoline-2-carbohydrazide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-2-1-3-7-9(5)6(12)4-8(14-7)10(16)15-13/h1-4H,13H2,(H,15,16) |
Clé InChI |
JABBNWJNGSSAOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)

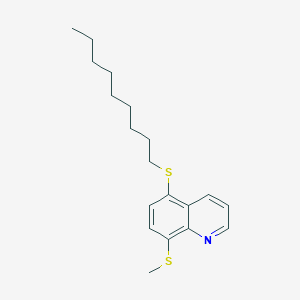
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)


![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
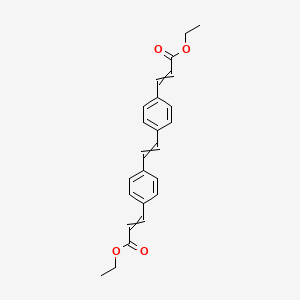
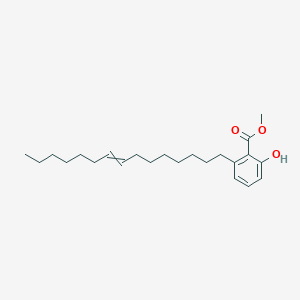
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
